3,4-Dichloro-alpha-((methylamino)methyl)benzenemethanol
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Overview
Description
1-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol is a chemical compound with a molecular formula of C9H11Cl2NO It is characterized by the presence of a dichlorophenyl group attached to an ethan-1-ol backbone, with a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Dichlorophenyl ketones or aldehydes.
Reduction: Methylamino alcohols or simpler amines.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
1-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to the observed biological effects.
Comparison with Similar Compounds
1-(3,4-dichlorophenyl)ethan-1-ol: Lacks the methylamino group, resulting in different chemical and biological properties.
2-(3,4-dichlorophenyl)-2-(methylamino)ethanol: A positional isomer with distinct reactivity and applications.
3,4-dichlorophenylmethanol: A simpler structure with different chemical behavior.
Uniqueness: 1-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol is unique due to the presence of both dichlorophenyl and methylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1892-72-4 |
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Molecular Formula |
C9H11Cl2NO |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11Cl2NO/c1-12-5-9(13)6-2-3-7(10)8(11)4-6/h2-4,9,12-13H,5H2,1H3 |
InChI Key |
JXQCVKCHXCEYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
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